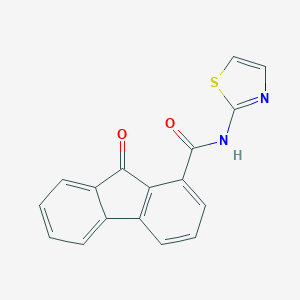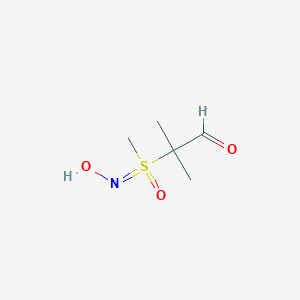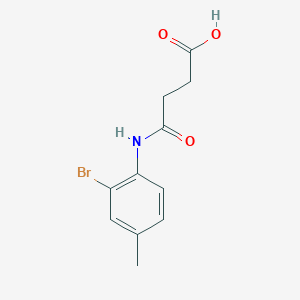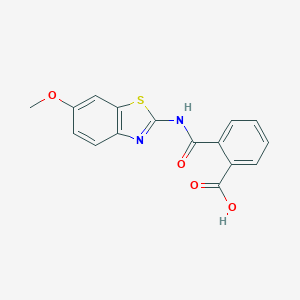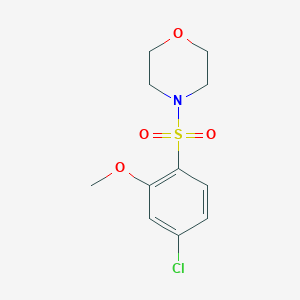
Hexa-1,3-dien-5-yne
Overview
Description
Hexa-1,3-dien-5-yne, also known as butadiyne, is a chemical compound that belongs to the class of alkynes. It is a highly reactive compound that has been extensively studied for its applications in various fields of science. In
Mechanism of Action
Hexa-1,3-dien-5-yne is a highly reactive compound that can undergo various reactions. It can undergo addition reactions with electrophiles, such as acids and halogens. It can also undergo polymerization reactions to form polybutadiene. In addition, hexa-1,3-dien-5-yne can undergo cycloaddition reactions with various compounds, such as azides and alkynes.
Biochemical and Physiological Effects:
Hexa-1,3-dien-5-yne has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells. In addition, hexa-1,3-dien-5-yne has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using hexa-1,3-dien-5-yne in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its high reactivity also makes it difficult to handle and store. In addition, hexa-1,3-dien-5-yne is highly toxic and can pose a risk to researchers if not handled properly.
Future Directions
There are several future directions for the study of hexa-1,3-dien-5-yne. One direction is the development of new synthetic methods for the synthesis of hexa-1,3-dien-5-yne and its derivatives. Another direction is the study of its biochemical and physiological effects, particularly its potential as an anticancer agent. In addition, the use of hexa-1,3-dien-5-yne in the synthesis of new materials and bioactive compounds is an area of interest for future research.
Conclusion:
In conclusion, hexa-1,3-dien-5-yne is a highly reactive compound that has been extensively studied for its applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on hexa-1,3-dien-5-yne is needed to fully understand its potential in various fields of science.
Synthesis Methods
Hexa-1,3-dien-5-yne can be synthesized through various methods. One of the most common methods is the reaction of 1,3-butadiene with an acetylene in the presence of a catalyst. Another method involves the reaction of 1,3-dibromo-5-hexyne with sodium amide in liquid ammonia. Hexa-1,3-dien-5-yne can also be synthesized through the reaction of 1,3-butadiene with lithium acetylide.
Scientific Research Applications
Hexa-1,3-dien-5-yne has been extensively studied for its applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in coordination chemistry. In materials science, hexa-1,3-dien-5-yne has been used as a precursor for the synthesis of carbon nanotubes. In addition, hexa-1,3-dien-5-yne has been used as a precursor for the synthesis of various bioactive compounds.
properties
IUPAC Name |
hexa-1,3-dien-5-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWJYLKDZYZYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074689 | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Hexadien-5-yne | |
CAS RN |
10420-90-3 | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











